N-(1H-benzimidazol-2-ylmethyl)-2-(4-fluorophenoxy)acetamide
Overview
Description
N-(1H-benzimidazol-2-ylmethyl)-2-(4-fluorophenoxy)acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-(4-fluorophenoxy)acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Fluorophenoxy Group: The 4-fluorophenoxy group can be introduced via a nucleophilic substitution reaction using 4-fluorophenol and a suitable leaving group.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the benzimidazole derivative with 4-fluorophenoxyacetic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, solvent selection, and reaction condition optimization.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-ylmethyl)-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated solvents, bases, acids, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: As a candidate for drug development, particularly for diseases where benzimidazole derivatives have shown efficacy.
Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and materials.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2-(4-fluorophenoxy)acetamide depends on its specific biological target. Generally, benzimidazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The fluorophenoxy group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
4-Fluorophenoxyacetic Acid: A related compound with herbicidal properties.
Other Benzimidazole Derivatives: Compounds with similar structures but different substituents, such as N-(1H-benzimidazol-2-ylmethyl)-2-(4-chlorophenoxy)acetamide.
Uniqueness
N-(1H-benzimidazol-2-ylmethyl)-2-(4-fluorophenoxy)acetamide is unique due to the presence of both the benzimidazole core and the 4-fluorophenoxy group, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(4-fluorophenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c17-11-5-7-12(8-6-11)22-10-16(21)18-9-15-19-13-3-1-2-4-14(13)20-15/h1-8H,9-10H2,(H,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRQWHOLHPYCNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)COC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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